molecular formula C57H63N9O12 B10856642 Mz438

Mz438

Cat. No.: B10856642
M. Wt: 1066.2 g/mol
InChI Key: ULWWLGSAYMCWBM-DTSDQNDWSA-N
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Description

The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate is a structurally complex molecule featuring:

  • A xanthene core substituted with dimethylamino and dimethylazaniumylidene groups, which confer cationic and fluorescent properties.
  • A polyethylene glycol (PEG)-like triazole-ether chain, enhancing solubility and biocompatibility.
  • A terminal benzoate ester and carbamoyl group, which may serve as conjugation sites for drug delivery or targeting .

Properties

Molecular Formula

C57H63N9O12

Molecular Weight

1066.2 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate

InChI

InChI=1S/C57H63N9O12/c1-33-12-19-44(77-33)53(57(2,3)4)61-49-48(51(68)52(49)69)60-43-11-9-10-41(50(43)67)55(71)59-31-35-32-66(63-62-35)21-23-75-25-27-76-26-24-74-22-20-58-54(70)34-13-16-38(56(72)73)42(28-34)47-39-17-14-36(64(5)6)29-45(39)78-46-30-37(65(7)8)15-18-40(46)47/h9-19,28-30,32,53H,20-27,31H2,1-8H3,(H5-,58,59,60,61,62,63,67,68,69,70,71,72,73)/t53-/m0/s1

InChI Key

ULWWLGSAYMCWBM-DTSDQNDWSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H](C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C

Canonical SMILES

CC1=CC=C(O1)C(C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mz438 involves a series of chemical reactions starting from a co-crystallized intracellular CXCR2 antagonist. The process includes the incorporation of a tetramethylrhodamine (TAMRA) label, which is essential for its fluorescent properties . The detailed synthetic route and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mz438 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind selectively to the intracellular allosteric binding site of CXCR2 .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as tetramethylrhodamine and various organic solvents and catalysts. The conditions are typically mild to preserve the integrity of the fluorescent label and the binding affinity of the compound .

Major Products Formed

The major product formed from the synthesis of this compound is the fluorescently labeled ligand itself, which is used in various assays to study CXCR2 pharmacology .

Mechanism of Action

Mz438 exerts its effects by binding to the intracellular allosteric binding site of CXCR2. This binding stabilizes the inactive receptor conformation, resulting in negative cooperativity with the orthosteric agonist and steric blockage of intracellular transducer binding. This dual mechanism of specific GPCR modulation makes this compound a valuable tool for studying CXCR2 pharmacology .

Comparison with Similar Compounds

Structural and Functional Analogues

Xanthene Derivatives

The xanthene core is shared with fluorescein and rhodamine dyes. However, the dimethylazaniumylidene group in the target compound introduces a permanent positive charge, enhancing cellular uptake compared to neutral fluorescein derivatives. This modification may also stabilize fluorescence in acidic environments (e.g., lysosomes) .

1,3,4-Oxadiazole-Containing Compounds

Compounds like 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () exhibit broad antimicrobial activity. While the target compound lacks an oxadiazole ring, its cyclobutenedione moiety may mimic similar electronic properties, enabling interactions with bacterial enzymes or DNA gyrase .

Spirocyclic Benzothiazole Derivatives

Spiro compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () demonstrate structural complexity akin to the target compound. Both feature aromatic heterocycles and tertiary amines, which are critical for π-π stacking and hydrogen bonding with biological targets. However, the PEG-like chain in the target compound likely reduces aggregation compared to rigid spiro systems .

Electronic and Conformational Analysis

Computational studies using Tanimoto similarity metrics () could quantify its overlap with known bioactive molecules, though its unique PEG-triazole linker may reduce similarity scores despite functional parallels .

Biological Activity

The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate is a complex organic molecule characterized by its intricate structure, which includes a xanthene core and various functional groups such as dimethylamino and carbamoyl moieties. This complexity suggests potential biological activities that merit investigation.

Structural Overview

The systematic name of this compound reflects its multifaceted nature. Key structural features include:

  • Xanthene Core : Provides a fluorescent property.
  • Dimethylamino Group : Often associated with increased solubility and biological activity.
  • Carbamoyl Moieties : Potentially involved in various biochemical interactions.

Biological Activity

Research indicates that compounds with similar structures frequently exhibit significant biological activities. The following table summarizes some related compounds and their known biological activities:

Compound NameStructure HighlightsBiological Activity
Rhodamine BXanthene derivative with a carboxylic acid groupFluorescent dye, antimicrobial
PaclitaxelComplex polycyclic structure with antitumor activityAnticancer agent
Methylene BluePhenothiazine derivative with redox propertiesAntimicrobial, dye

The original compound's structure suggests it may possess unique properties that could be explored for medicinal chemistry applications.

Mechanistic Insights

The reactivity of the compound can be attributed to its functional groups. Interaction studies are crucial for understanding how this compound behaves in biological systems. For instance:

  • Oxidative Stress Response : Similar compounds have been shown to influence neuronal cell death induced by oxidative stress, suggesting potential neuroprotective effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that may include the condensation of various precursors. Understanding the SAR is vital for optimizing its biological activity. Compounds with specific alkyl chain lengths have been noted to significantly suppress neuronal cell death, highlighting the importance of structural modifications .

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